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Abstract
Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-

piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA)

receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a

greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established

Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug

development.[1][3] Its activity-dependent mechanism of action further refines its

pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1]

[4] This technical guide provides a comprehensive overview of the biological activity,

significance, and experimental data associated with Ro 63-1908.

Introduction: The NMDA Receptor and the Role of
the NR2B Subunit
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system,

playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is

implicated in a range of neuropathological conditions, including stroke, epilepsy, and

neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of

two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2
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subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical

properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant

during early development. It is associated with synaptic plasticity and has been a key target for

therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective

antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to

offer neuroprotection without the severe side effects associated with non-selective NMDA

receptor blockers.[3]

Biological Activity of Ro 63-1908
Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors

containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively

blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

In Vitro Pharmacology
The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high

affinity and selectivity for the NR2B subunit.
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Assay Parameter Value Reference

[3H]dizocilpine

Binding

IC50 (High-affinity

site)
0.002 µM [1][2]

[3H]dizocilpine

Binding
IC50 (Low-affinity site) 97 µM [1][2]

Recombinant

Receptors (NR1C +

NR2B)

IC50 0.003 µM [1]

Recombinant

Receptors (NR1A/2B)
IC50 0.043 µM [5]

Recombinant

Receptors (NR1C +

NR2A)

IC50 >100 µM [1]

Recombinant

Receptors (NR1A/2A)
IC50 >100 µM [5]

Recombinant

Receptors (NR1A/2C)
IC50 >100 µM [5]

Glutamate-induced

Toxicity
IC50 0.68 µM [1][2]

Oxygen/Glucose

Deprivation-induced

Toxicity

IC50 0.06 µM [1][2]

In Vivo Pharmacology
In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-

1908, demonstrating its efficacy in various animal models of neurological disorders.
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Model Parameter
Dose/Concentr

ation
Effect Reference

Sound-induced

Seizures (DBA/2

mice)

ED50 4.5 mg/kg i.p. Anticonvulsant [1][2]

NMDA-induced

Seizures
ED50 2.31 mg/kg i.v. Anticonvulsant [1][2]

Permanent Focal

Ischemia

(Cortical

Damage)

Plasma

Concentration
450 ng/ml

39%

Neuroprotection
[1][2]

Spontaneous

Motor Activity

(Rats/Mice)

1-30 mg/kg s.c. Mild increase [3][4]

5-Choice Serial

Reaction Time

Task (Rats)

0.3-3 mg/kg

Increased

premature

responses

[3][4]

DRL24 Task

(Rats)
0.3-3 mg/kg

Reduced inter-

response time,

increased

response rate

[3][4]

Inflammation-

induced

Behavioral

Allodynia

5 mg/kg i.p.
Significant

reduction
[6]

Methamphetamin

e Conditioned

Place Preference

(Acquisition in

male rats)

3.0 mg/kg Blocked [7]

Signaling Pathways and Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://pubmed.ncbi.nlm.nih.gov/12183650/
https://www.echinobase.org/xenbase/literature/article.do?method=display&articleId=6674
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.researchgate.net/publication/10885249_Evaluation_of_the_NR2B-selective_NMDA_receptor_antagonist_Ro_63-1908_on_rodent_behaviour_Evidence_for_an_involvement_of_NR2B_NMDA_receptors_in_response_inhibition
https://pubmed.ncbi.nlm.nih.gov/12604092/
https://www.jneurosci.org/content/25/48/11107
https://pubmed.ncbi.nlm.nih.gov/34052688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby

inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This

modulation of calcium signaling is central to its neuroprotective and behavioral effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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